80-O16B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H78N2O4S4 |

|---|---|

Molecular Weight |

767.3 g/mol |

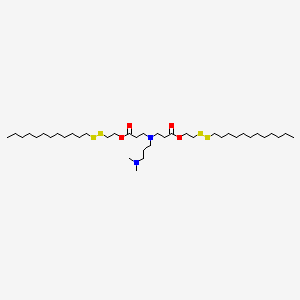

IUPAC Name |

2-(dodecyldisulfanyl)ethyl 3-[3-(dimethylamino)propyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate |

InChI |

InChI=1S/C39H78N2O4S4/c1-5-7-9-11-13-15-17-19-21-23-34-46-48-36-32-44-38(42)26-30-41(29-25-28-40(3)4)31-27-39(43)45-33-37-49-47-35-24-22-20-18-16-14-12-10-8-6-2/h5-37H2,1-4H3 |

InChI Key |

KEEDANUIQHUIOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSSCCOC(=O)CCN(CCCN(C)C)CCC(=O)OCCSSCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

The Advent of 80-O16B: A Technical Guide to a Bioreducible Lipidoid for Advanced Genetic Medicine

For Researchers, Scientists, and Drug Development Professionals

The landscape of genetic medicine is continually reshaped by the development of novel delivery vectors. Among these, lipidoid nanoparticles (LNPs) have emerged as a leading platform for the systemic administration of nucleic acid-based therapeutics. This technical guide delves into the core aspects of the 80-O16B lipidoid, a bioreducible, ionizable cationic lipidoid that has demonstrated significant promise in the delivery of genetic payloads such as siRNA and CRISPR/Cas9 components. Its unique disulfide bond-containing structure allows for efficient intracellular release of cargo, a critical step in the therapeutic action of genetic drugs. This document provides a comprehensive overview of its discovery, synthesis, and application, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its adoption and further development in the field.

Physicochemical and In Vivo Efficacy Data of this compound Analog Nanoparticles

The performance of a lipidoid is critically dependent on the physicochemical properties of the nanoparticles it forms and its subsequent in vivo efficacy. The following tables summarize key quantitative data for nanoparticles formulated with BAMEA-O16B, a close and functionally similar analog of this compound.

| Parameter | Value | Method | Reference |

| Size (Diameter) | ~230 nm | Dynamic Light Scattering (DLS) | [1] |

| Polydispersity Index (PDI) | Not Specified | Dynamic Light Scattering (DLS) | |

| Zeta Potential | Not Specified | Laser Doppler Velocimetry | |

| mRNA Encapsulation Efficiency | Comparable to non-bioreducible analog | Agarose Gel Electrophoresis | [1] |

Table 1: Physicochemical Properties of BAMEA-O16B Nanoparticles. These properties are crucial for the stability, biodistribution, and cellular uptake of the nanoparticles.

| Application | Target Gene/Protein | Efficacy | Model | Reference |

| Gene Knockout (in vitro) | Green Fluorescent Protein (GFP) | Up to 90% | Human Embryonic Kidney (HEK) cells | [1] |

| Gene Knockdown (in vivo) | Proprotein convertase subtilisin/kexin type 9 (PCSK9) | 80% reduction in serum levels | C57BL/6 mice | [1] |

| mRNA Delivery (in vitro) | Red Fluorescent Protein (RFP) | Up to 90% transfection efficiency | HeLa cells | [1] |

Table 2: In Vitro and In Vivo Efficacy of BAMEA-O16B Nanoparticles. This data highlights the potential of bioreducible lipidoids in mediating potent gene silencing and expression.

Experimental Protocols

Synthesis of this compound Analog (BAMEA-O16B)

The synthesis of bioreducible lipidoids like this compound is typically achieved through a Michael addition reaction. The following protocol is based on the synthesis of the closely related BAMEA-O16B lipidoid.[2]

Materials:

-

Head amine precursor

-

Acrylate precursor with disulfide bond and C16 tail

-

Teflon-lined glass screw-top vial

-

Stirring apparatus

-

Flash chromatography system with silica gel

-

NMR spectrometer for characterization

Procedure:

-

Add the head amine and the acrylate precursor to a 5 mL Teflon-lined glass screw-top vial at a molar ratio of 1:3.3.

-

Seal the vial and stir the reaction mixture at 75°C for 3 days.

-

After 3 days, cool the reaction mixture to room temperature.

-

Purify the crude product using flash chromatography on a silica gel column to isolate the desired lipidoid.

-

Confirm the chemical structure of the purified product using ¹H NMR spectroscopy.

Formulation of Lipidoid Nanoparticles

The formulation of lipidoid nanoparticles encapsulating a nucleic acid payload is a critical step that influences the final characteristics of the delivery vehicle.[2]

Materials:

-

BAMEA-O16B lipidoid

-

Cholesterol

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2k)

-

Nucleic acid payload (e.g., Cas9 mRNA and sgRNA)

-

Chloroform

-

Ethanol

-

Sodium acetate buffer

-

Phosphate-buffered saline (PBS)

-

Dialysis tubing (MWCO 10,000)

Procedure:

-

In a glass bottle, dissolve BAMEA-O16B, DOPE, and varying amounts of cholesterol in chloroform.

-

Evaporate the chloroform overnight in a fume hood to form a thin lipid film.

-

Hydrate the lipid film with a solution of ethanol and sodium acetate buffer.

-

In a separate glass bottle, prepare a solution of DSPE-mPEG2k with the Cas9 mRNA and sgRNA.

-

Add the hydrated lipid solution dropwise to the mRNA/sgRNA solution while stirring.

-

Transfer the resulting nanoparticle solution to a dialysis bag (MWCO 10,000).

-

Dialyze the solution against PBS to remove excess ethanol and sodium acetate, resulting in the final LNP formulation.

Visualizing the Core Processes

Synthesis Workflow of this compound

The synthesis of the this compound lipidoid follows a straightforward chemical process. The diagram below illustrates the key steps from reactants to the final purified product.

Experimental Workflow for LNP Formulation and In Vivo Testing

This diagram outlines the comprehensive workflow from the formulation of this compound based LNPs to their application and evaluation in an in vivo model.

Cellular Uptake and Payload Release Pathway

The efficacy of this compound hinges on its ability to deliver its payload into the cytoplasm. The bioreducible disulfide bond is the key to this process. The following diagram illustrates the proposed mechanism of cellular uptake and intracellular release.

References

- 1. Fast and Efficient CRISPR/Cas9 Genome Editing In Vivo Enabled by Bioreducible Lipid and Messenger RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized lipid nanoparticles enable effective CRISPR/Cas9-mediated gene editing in dendritic cells for enhanced immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Role of 80-O16B in endosomal escape of mRNA

- 1. researchgate.net [researchgate.net]

- 2. WO2024216171A2 - Lipid nanoparticles for delivery of agents - Google Patents [patents.google.com]

- 3. US9765022B2 - Disulfide compounds for delivery of pharmaceutical agents - Google Patents [patents.google.com]

- 4. medkoo.com [medkoo.com]

- 5. Tailoring combinatorial lipid nanoparticles for intracellular delivery of nucleic acids, proteins, and drugs - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Biological Landscape: A Technical Guide to the Biocompatibility and Biodegradability of 80-O16B

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biocompatibility and biodegradability of 80-O16B, a disulfide bond-containing ionizable cationic lipidoid integral to the formulation of lipid nanoparticles (LNPs) for advanced therapeutic delivery. The information presented herein is curated from peer-reviewed scientific literature to support research and development in the fields of drug delivery and gene therapy.

Introduction to this compound

This compound, also referred to in scientific literature as BAMEA-O16B, is a key excipient in the design of bioreducible LNPs. Its unique structure, featuring disulfide bonds, imparts a crucial characteristic: biodegradability within the intracellular environment. This property is paramount for the safe and effective delivery of therapeutic payloads such as mRNA and CRISPR/Cas9 gene-editing machinery. The positive charge of the lipid at acidic pH facilitates the encapsulation of negatively charged nucleic acids, while its degradation in the cytoplasm ensures the timely release of the cargo.

Biocompatibility Profile

The biocompatibility of this compound has been evaluated through both in vitro and in vivo studies, demonstrating a favorable safety profile for therapeutic applications.

In Vitro Cytotoxicity

The cytotoxicity of this compound formulated as LNPs has been assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on various cell lines, including human cervical cancer (HeLa) cells.

Table 1: In Vitro Cytotoxicity Data

| Cell Line | Assay | Key Findings | Reference |

| HeLa, A375, HEK | MTT Assay | Lower cytotoxicity compared to commercial transfection reagents like Lipofectamine 2000. High cell viability maintained at effective concentrations. |

In Vivo Biocompatibility in Murine Models

In vivo studies in mice have been conducted to assess the systemic toxicity of this compound-containing LNPs following intravenous administration. Key indicators of liver function and tissue morphology were evaluated.

Table 2: In Vivo Biocompatibility Data in Mice

| Parameter | Assay | Results | Conclusion | Reference |

| Liver Inflammation | Histological Examination (H&E Staining) | No significant signs of inflammation observed in liver tissue. | Minimal inflammatory response at therapeutic doses. | |

| Hepatocellular Injury | Serum Biochemistry | No significant changes in the levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total bilirubin. | No evidence of acute liver damage. |

Biodegradability and Mechanism of Action

The biodegradability of this compound is a cornerstone of its design, enabling the efficient release of its therapeutic payload within the target cell.

The Role of the Reductive Intracellular Environment

The key to this compound's biodegradability lies in its disulfide bonds. The intracellular environment, particularly the cytoplasm, is rich in reducing agents, most notably glutathione (GSH). The high concentration of GSH facilitates the cleavage of the disulfide bonds within the this compound lipid structure.

Signaling Pathway: Glutathione-Mediated Cleavage

The degradation of this compound is initiated by a thiol-disulfide exchange reaction with glutathione. This process leads to the breakdown of the lipid nanoparticle structure and the subsequent release of the encapsulated cargo.

Caption: Glutathione-mediated degradation of this compound LNPs.

Fate of Degradation Products

Following the cleavage of the disulfide bonds, the this compound lipid is broken down into smaller, more readily metabolized or excreted components. The in vivo fate of lipid-based nanoparticles is generally determined by the properties of their lipid compositions, with rapid degradation occurring via lipolysis in areas where lipases are abundant.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the procedure for assessing the cytotoxicity of this compound LNPs using the MTT assay.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol Steps:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]

-

Treatment: Prepare serial dilutions of the this compound LNP formulation in cell culture medium. Remove the existing medium from the wells and add the LNP dilutions. Include untreated cells as a control.

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

-

Formazan Formation: Incubate the plates for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

In Vivo Biocompatibility Study in Mice

This protocol describes the methodology for evaluating the in vivo biocompatibility of this compound LNPs in a murine model.

Caption: Experimental workflow for in vivo biocompatibility testing.

Protocol Steps:

-

Animal Model: Use healthy C57BL/6 mice (female, 6-8 weeks old). Allow for an acclimatization period of at least one week.

-

Administration: Administer the this compound LNP formulation via intravenous tail vein injection. A typical dose is around 0.1 mg/kg for mRNA delivery.[3] A control group should receive a corresponding volume of sterile PBS.

-

Observation: Monitor the animals for any signs of toxicity or adverse reactions for a period of 48 to 72 hours.

-

Blood Collection: At the end of the observation period, collect blood samples via a terminal procedure such as cardiac puncture under anesthesia.[4]

-

Serum Analysis: Separate the serum by centrifugation. Analyze the serum for levels of ALT, AST, and total bilirubin using standard biochemical assays.

-

Tissue Harvesting: Immediately following blood collection, perfuse the animals with PBS and then a fixative (e.g., 10% neutral buffered formalin). Carefully dissect and collect the liver.[5]

-

Histological Analysis: Process the fixed liver tissue, embed in paraffin, and section. Stain the sections with hematoxylin and eosin (H&E) for microscopic examination of tissue morphology and signs of inflammation or necrosis.

Conclusion

The ionizable cationic lipidoid this compound demonstrates a promising profile of biocompatibility and controlled biodegradability, making it a valuable component for the development of next-generation LNP-based therapeutics. Its bioreducible nature allows for efficient intracellular cargo release while minimizing systemic toxicity. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals working to harness the potential of this innovative delivery vehicle.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Initial In Vitro Studies with 80-O16B Lipid Nanoparticles

This technical guide provides a comprehensive overview of the initial in vitro studies involving the bioreducible ionizable lipid, this compound (also referred to as BAMEA-O16B), for the formulation of Lipid Nanoparticles (LNPs) for nucleic acid delivery. This document details the formulation of this compound LNPs, their physicochemical characteristics, and their performance in various in vitro assays, including cellular uptake, endosomal escape, and gene silencing.

This compound LNP Formulation and Physicochemical Characteristics

This compound is a cationic ionizable lipid that contains disulfide bonds, rendering it bioreducible. This property is designed to facilitate the release of encapsulated nucleic acid cargo within the reductive intracellular environment. LNPs formulated with this compound have been shown to efficiently encapsulate and protect mRNA and sgRNA.

LNP Composition

The formulation of this compound LNPs typically includes the following components:

| Component | Role | Molar Ratio (Example) |

| This compound (BAMEA-O16B) | Cationic Ionizable Lipid | 50% |

| DSPC | Helper Phospholipid | 10% |

| Cholesterol | Stability and Structure | 38.5% |

| PEG-Lipid | Steric Stabilization | 1.5% |

Physicochemical Properties

The following table summarizes the typical physicochemical characteristics of this compound LNPs.

| Parameter | Value | Method of Measurement |

| Particle Size (Diameter) | 70 - 100 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.1 | Dynamic Light Scattering (DLS) |

| Zeta Potential | Near-neutral | Electrophoretic Light Scattering (ELS) |

| Encapsulation Efficiency | > 80% | RiboGreen Assay |

In Vitro Performance of this compound LNPs

A series of in vitro studies have been conducted to evaluate the efficacy of this compound LNPs for mRNA delivery and gene editing.

Cellular Uptake and Transfection Efficiency

Studies in various cell lines, including HeLa and dendritic cells (DCs), have demonstrated efficient cellular uptake and subsequent protein expression from LNP-delivered mRNA.

| Cell Line | Cargo | Transfection Efficiency | Key Findings |

| HeLa | RFP mRNA | Up to 90% RFP-positive cells | Transfection efficiency is dose-dependent. |

| HEK293 | Cas9 mRNA & GFP sgRNA | Up to 90% GFP knockout | Demonstrates high efficiency for gene editing. |

| Dendritic Cells (DCs) | RFP mRNA | Lower than Lipofectamine™ 2000 | Cholesterol density in the LNP formulation significantly impacts mRNA expression. |

Gene Silencing and Knockdown

The capability of this compound LNPs to deliver CRISPR/Cas9 components for gene editing has been demonstrated in vitro and in vivo.

| Target Gene | Model System | Knockdown Efficiency |

| Green Fluorescent Protein (GFP) | HEK293 cells | Up to 90% |

| Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Mouse model (in vivo) | ~80% reduction in serum levels |

Experimental Protocols

This section provides detailed methodologies for key experiments performed with this compound LNPs.

This compound LNP Formulation Protocol

Materials:

-

This compound (BAMEA-O16B) lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-mPEG2000)

-

Cas9 mRNA and sgRNA (or other nucleic acid cargo)

-

Chloroform

-

Ethanol

-

Sodium acetate buffer

-

Phosphate-buffered saline (PBS)

-

Dialysis tubing (MWCO 10,000)

Procedure:

-

Dissolve this compound and DOPE (at a weight ratio of 4:1) along with cholesterol in chloroform in a glass vial.

-

Evaporate the chloroform under a stream of nitrogen and then under vacuum overnight to form a thin lipid film.

-

Hydrate the lipid film with a solution of ethanol and sodium acetate buffer.

-

In a separate vial, dissolve DSPE-mPEG2000 and the nucleic acid cargo in an appropriate buffer.

-

Add the hydrated lipid solution dropwise to the nucleic acid solution while stirring.

-

Transfer the resulting LNP solution to a dialysis bag and dialyze against PBS to remove ethanol and non-encapsulated material.

-

Determine the particle size and zeta potential using a Zetasizer.

-

Quantify the encapsulation efficiency using a RiboGreen assay.

In Vitro mRNA Transfection and Gene Editing Protocol

Materials:

-

DC1.2 cells (or other target cell line)

-

24-well plates

-

Cell culture medium

-

This compound LNPs encapsulating RFP mRNA or Cas9 mRNA/sgRNA

-

Lipofectamine™ 2000 (as a control)

-

PBS

-

Flow cytometer

Procedure:

-

Seed DC1.2 cells in 24-well plates and culture overnight.

-

For mRNA expression studies, transfect the cells with this compound LNPs containing RFP mRNA (e.g., at a final mRNA concentration of 5 µg/mL) for 6 hours. Use Lipofectamine™ 2000 as a positive control.

-

For gene editing studies, transfect the cells with this compound LNPs containing both Cas9 mRNA and the target-specific sgRNA.

-

After 24 hours of incubation, harvest the cells.

-

For RFP expression, analyze the percentage of RFP-positive cells and the mean fluorescence intensity by flow cytometry.

-

For gene editing, quantify the knockout efficiency by appropriate methods such as genomic DNA sequencing or a functional assay (e.g., loss of fluorescence for a fluorescent protein target).

Cellular Uptake Assay Protocol

Materials:

-

HeLa cells (or other target cell line)

-

96-well imaging plates

-

This compound LNPs encapsulating Cy3-labeled RNA

-

LysoTracker™ Green

-

Confocal laser scanning microscope (CLSM)

Procedure:

-

Seed HeLa cells in a 96-well imaging plate.

-

Treat the cells with this compound LNPs containing Cy3-labeled RNA.

-

To visualize endosomes, co-stain the cells with LysoTracker™ Green.

-

Image the cells using a confocal laser scanning microscope to observe the cellular uptake of the Cy3-labeled LNPs and their co-localization with endosomes.

-

Quantify the cellular uptake efficiency by measuring the fluorescence intensity per cell using image analysis software or flow cytometry.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes involved in the use of this compound LNPs.

Caption: Workflow for the formulation of this compound LNPs.

Caption: Intracellular delivery pathway of this compound LNPs.

An In-Depth Technical Guide to the Potential Toxicological Profile of 80-O16B Lipids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of 80-O16B lipids, a class of bioreducible ionizable lipids utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics such as mRNA and CRISPR/Cas9 components. This document synthesizes available preclinical data, details relevant experimental methodologies, and presents logical workflows and potential biological pathways in the form of diagrams.

It is important to note that in the available scientific literature, this lipid is predominantly referred to as BAMEA-O16B. While "this compound" is used as a commercial identifier, the structural and functional data point towards these being the same or closely related compounds. This guide will proceed under this assumption, referencing the available data for BAMEA-O16B.

Executive Summary

BAMEA-O16B is a bioreducible ionizable cationic lipid that has demonstrated high efficiency in the delivery of mRNA and CRISPR/Cas9 systems in both in vitro and in vivo models. Preclinical studies suggest a favorable safety profile, with lipid nanoparticles formulated with BAMEA-O16B exhibiting lower cytotoxicity compared to other lipids and no significant signs of hepatocellular injury or inflammation in murine models. However, a complete toxicological profile, including quantitative data such as LD50 and No Observed Adverse Effect Level (NOAEL), is not yet publicly available. This guide provides a detailed examination of the existing safety data and the experimental protocols used for its assessment.

Chemical and Physical Properties

BAMEA-O16B is characterized by its disulfide bond-containing structure, which confers its bioreducible nature. This allows for the efficient release of its nucleic acid payload in the reductive intracellular environment.

Table 1: Chemical and Physical Properties of BAMEA-O16B

| Property | Value | Reference |

| Formal Name | bis(2-(dodecyldisulfaneyl)ethyl) 3,3'-((3-methyl-9-oxo-10-oxa-13,14-dithia-3,6-diazahexacosyl)azanediyl)dipropionate | [1] |

| Synonym | BAMPA-O16B | [1] |

| Molecular Formula | C56H111N3O6S6 | [1] |

| Formula Weight | 1114.9 g/mol | [1] |

| Purity | ≥95% | [1] |

| CAS Number | 2490668-30-7 | [1] |

In Vitro Toxicology

In vitro studies are crucial for the initial screening of the cytotoxic potential of novel lipids. Lipid nanoparticles containing BAMEA-O16B have been evaluated for their impact on cell viability.

Table 2: Summary of In Vitro Toxicological Findings for BAMEA-O16B LNPs

| Assay Type | Cell Line(s) | Key Findings | Reference |

| Cytotoxicity Assay | Not specified | mRNA lipoplexes of BAMEA-O16B showed lower cytotoxicity than LPF2K. | [2] |

| Gene Knockout Efficiency | HEK-GFP cells | Efficient GFP knockout (>90%) with no reported cytotoxicity. | [3] |

| Cell Viability | HeLa cells | Efficiently prohibited HeLa cell growth when delivering sgRNA targeting HPV18, indicating functional delivery without inherent non-specific toxicity. | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for a General MTT Assay:

Caption: General workflow for assessing in vitro cytotoxicity using the MTT assay.

In Vivo Toxicology

In vivo studies provide a more comprehensive understanding of the toxicological profile of BAMEA-O16B LNPs in a whole-organism context.

Table 3: Summary of In Vivo Toxicological Findings for BAMEA-O16B LNPs in Mice

| Parameter | Route of Administration | Dosage | Key Findings | Reference |

| Hepatotoxicity | Intravenous | 0.6 or 0.8 mg/kg mRNA | No signs of inflammation in the liver based on H&E staining. | [3] |

| Liver Function | Intravenous | 0.6 or 0.8 mg/kg mRNA | Minimal change in serum aspartate transaminase (AST) and alanine aminotransferase (ALT) levels. | [3] |

| Total Bilirubin | Intravenous | 0.6 or 0.8 mg/kg mRNA | Minimal change in total bilirubin levels. | [3] |

Experimental Protocol: In Vivo Acute Toxicity Assessment in Mice

A general protocol for assessing the acute in vivo toxicity of lipid nanoparticles is outlined below.

Workflow for In Vivo Acute Toxicity Study:

Caption: General workflow for an in vivo acute toxicity study in mice.

Experimental Protocol: Histopathological Examination of Liver Tissue

Hematoxylin and Eosin (H&E) staining is a standard method for examining tissue morphology and identifying signs of inflammation or cellular damage.

H&E Staining Protocol:

-

Fixation: Liver tissue is fixed in 10% neutral buffered formalin.

-

Processing: The fixed tissue is dehydrated through a series of graded alcohols, cleared with xylene, and embedded in paraffin wax.

-

Sectioning: Thin sections (e.g., 5 µm) are cut from the paraffin block using a microtome and mounted on glass slides.

-

Staining:

-

Deparaffinization and rehydration of the tissue sections.

-

Staining with hematoxylin to stain cell nuclei blue/purple.

-

Differentiation to remove excess hematoxylin.

-

Bluing to turn the hematoxylin a crisp blue.

-

Counterstaining with eosin to stain the cytoplasm and extracellular matrix in shades of pink.

-

-

Dehydration and Mounting: The stained sections are dehydrated, cleared, and a coverslip is mounted.

-

Microscopic Examination: The slides are examined by a pathologist for any signs of inflammation, necrosis, or other abnormalities.

Experimental Protocol: Assessment of Liver Function Markers

Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are key indicators of liver damage.

Measurement of Serum ALT and AST:

-

Blood Collection: Blood is collected from the mice, typically via cardiac puncture or from the tail vein.

-

Serum Separation: The blood is allowed to clot, and then centrifuged to separate the serum.

-

Biochemical Analysis: The serum is analyzed using a commercial ELISA kit or an automated biochemical analyzer to quantify the levels of ALT and AST.

Potential for Inflammatory Response

Ionizable cationic lipids, as a class, have the potential to induce an inflammatory response. While specific studies on the cytokine profile induced by BAMEA-O16B are not yet available, the general mechanism is thought to involve the activation of innate immune pathways.

Potential Signaling Pathway for LNP-Induced Inflammation:

Caption: A potential signaling pathway for LNP-induced inflammatory response.

Conclusion and Future Directions

The available data suggests that the bioreducible ionizable lipid BAMEA-O16B, and by extension this compound, holds promise as a component of LNP-based delivery systems with a favorable preliminary safety profile. The in vivo studies to date have not revealed significant signs of toxicity. However, a comprehensive toxicological evaluation is still required.

Future research should focus on:

-

Quantitative Toxicity Studies: Determination of LD50 and NOAEL values through dose-escalation studies.

-

Chronic Toxicity Studies: Assessment of the long-term effects of repeated administration.

-

Immunotoxicity Studies: Detailed characterization of the inflammatory response, including a comprehensive cytokine profile.

-

Biodistribution and Degradation: In-depth analysis of the in vivo fate of BAMEA-O16B and its metabolites.

A thorough understanding of the toxicological profile of this compound/BAMEA-O16B is essential for its continued development and potential translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols for 80-O16B Lipid Nanoparticle Formulation for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) has emerged as a revolutionary approach in modern therapeutics, underscored by the rapid development and success of mRNA-based vaccines. The efficacy of these therapies is critically dependent on the delivery vehicle, which must protect the fragile mRNA molecule and facilitate its entry into target cells. Lipid nanoparticles (LNPs) have proven to be a leading platform for mRNA delivery, offering a biocompatible and efficient solution.

This application note provides a detailed protocol for the formulation of mRNA-loaded lipid nanoparticles using the novel bioreducible ionizable lipidoid, 80-O16B. The this compound lipid contains disulfide bonds, which are designed to be cleaved in the reductive intracellular environment, facilitating the release of the mRNA payload and enhancing transfection efficiency.[1] This protocol outlines the preparation of this compound LNPs using a microfluidic mixing technique, followed by comprehensive characterization and evaluation methodologies.

Materials and Reagents

| Component | Description | Supplier Example |

| Ionizable Lipidoid | This compound | Custom Synthesis |

| Phospholipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Avanti Polar Lipids |

| Cholesterol | Sigma-Aldrich | |

| PEGylated Lipid | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | Avanti Polar Lipids |

| mRNA | mRNA encoding the protein of interest (e.g., Luciferase, GFP) | TriLink BioTechnologies |

| Ethanol | 200 Proof, ACS Grade | Sigma-Aldrich |

| Citrate Buffer | 50 mM, pH 4.0 | In-house preparation |

| Phosphate-Buffered Saline (PBS) | 1X, pH 7.4 | Thermo Fisher Scientific |

| Quant-iT RiboGreen RNA Assay Kit | For mRNA quantification and encapsulation efficiency | Thermo Fisher Scientific |

| Dynamic Light Scattering (DLS) System | For size, polydispersity index (PDI), and zeta potential measurements | Malvern Panalytical |

| Microfluidic Mixing System | e.g., NanoAssemblr® Benchtop Instrument | Precision NanoSystems |

Experimental Protocols

Preparation of Lipid Stock Solutions

-

Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in 200 proof ethanol to prepare individual stock solutions.

-

Combine the individual lipid stock solutions to create a final lipid mixture in ethanol with a molar ratio of 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : DMG-PEG 2000). The total lipid concentration in the ethanol phase should be between 10-25 mg/mL.

Preparation of mRNA Solution

-

Thaw the mRNA solution on ice.

-

Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.2-0.5 mg/mL.

Lipid Nanoparticle Formulation using Microfluidics

The formulation of LNPs is achieved through the rapid and controlled mixing of the lipid-ethanol solution with the aqueous mRNA solution using a microfluidic device. This process facilitates the self-assembly of the lipids around the mRNA core.

References

Application Notes and Protocols: A Step-by-Step Guide for 80-O16B Lipid Nanoparticle Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA, siRNA, and CRISPR/Cas9 gene-editing components. The success of these delivery systems hinges on the careful selection of their lipid constituents, particularly the ionizable cationic lipid, which is crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.

80-O16B is a novel, disulfide bond-containing ionizable cationic lipidoid that has shown significant promise in preclinical studies for the delivery of both mRNA and CRISPR/Cas9 ribonucleoproteins.[1][2][3] Its bioreducible nature, owing to the disulfide bonds, is designed to facilitate the intracellular release of the nucleic acid cargo in the reducing environment of the cytoplasm.

This document provides a detailed, step-by-step protocol for the preparation of this compound containing LNPs for research purposes. The protocol is based on established methodologies for LNP formulation using microfluidic mixing, which allows for precise control over particle size and uniformity, leading to reproducible results.

Materials and Equipment

Lipids and Reagents

| Component | Recommended Supplier | Notes |

| This compound | DC Chemicals, Cayman Chemical | Ionizable Cationic Lipidoid |

| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Avanti Polar Lipids | Helper Lipid |

| Cholesterol | Sigma-Aldrich | Structural Lipid |

| 1,2-dimyristoyl-rac-glycero-3-methoxy(polyethylene glycol)-2000 (DMG-PEG 2000) | Avanti Polar Lipids | PEGylated Lipid |

| Nucleic Acid (e.g., mRNA, sgRNA/Cas9 RNP) | Synthesized or Commercial | Ensure high purity and integrity |

| Ethanol, 200 Proof, ACS Grade | Sigma-Aldrich | For lipid stock solutions |

| Sodium Acetate Buffer (e.g., 50 mM, pH 4.0-5.0) | Thermo Fisher Scientific | For aqueous phase |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | For dialysis and final formulation |

| RNase-free water, tubes, and tips | Ambion | Essential to prevent nucleic acid degradation |

Equipment

| Equipment | Recommended Model/Type |

| Microfluidic Mixing System | NanoAssemblr® Ignite™ (Precision NanoSystems) or similar |

| Syringe Pumps | For precise control of flow rates |

| Dialysis Cassettes (e.g., 10 kDa MWCO) | Thermo Fisher Scientific Slide-A-Lyzer™ |

| Dynamic Light Scattering (DLS) Instrument | Malvern Zetasizer or similar |

| UV-Vis Spectrophotometer or Fluorometer | NanoDrop, Qubit, or similar |

| Sterile Filters (0.22 µm) | Millipore |

Experimental Protocols

This protocol is designed for the formulation of this compound LNPs using a microfluidic mixing approach. The parameters provided are based on typical LNP formulations and may require optimization for specific nucleic acid payloads and applications.

Preparation of Stock Solutions

-

Lipid Stock Solution (in Ethanol):

-

Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol. Gentle heating (up to 65°C) may be necessary to fully dissolve the lipids.

-

From the individual stocks, prepare a mixed lipid solution with the desired molar ratio. A common starting point for ionizable lipid-based LNPs is a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid) .

-

-

Aqueous Phase (Nucleic Acid Solution):

-

Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer, such as 50 mM sodium acetate at pH 4.0. The acidic pH is crucial for protonating the tertiary amine of this compound, enabling electrostatic interaction with the negatively charged nucleic acid.

-

The final concentration of the nucleic acid in the aqueous phase will depend on the desired final concentration and the lipid-to-nucleic acid ratio.

-

LNP Formulation via Microfluidic Mixing

The following workflow outlines the process of LNP formation.

Caption: Experimental workflow for this compound LNP preparation.

-

System Setup: Prime the microfluidic mixing device with ethanol and the aqueous buffer as per the manufacturer's instructions.

-

Mixing:

-

Load the lipid stock solution (in ethanol) and the nucleic acid stock solution into separate syringes.

-

Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol) . These parameters are critical for controlling particle size and require optimization.

-

-

Initiate Mixing: Start the syringe pumps to initiate the rapid mixing of the two phases. The change in solvent polarity will induce the self-assembly of lipids around the nucleic acid, forming the LNPs.

-

Collection: Collect the resulting LNP solution.

Downstream Processing

-

Dilution and Neutralization: Immediately after formation, dilute the LNP solution with a neutral buffer, such as PBS (pH 7.4), to stabilize the newly formed nanoparticles.

-

Purification and Buffer Exchange:

-

To remove the ethanol and unencapsulated nucleic acid, perform dialysis using a dialysis cassette (e.g., 10 kDa MWCO) against PBS (pH 7.4).

-

Alternatively, for larger volumes, Tangential Flow Filtration (TFF) can be used.

-

-

Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter for use in cell culture or in vivo studies.

Data Presentation: Formulation and Characterization Parameters

Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the LNP formulation.

Key Formulation Parameters

| Parameter | Typical Range/Value | Significance |

| Lipid Molar Ratio | 50:10:38.5:1.5 (this compound:DSPC:Chol:PEG) | Influences particle size, stability, and efficacy. |

| N:P Ratio | 3:1 to 10:1 | Ratio of moles of nitrogen atoms in the ionizable lipid to moles of phosphate groups in the nucleic acid. Affects encapsulation efficiency and surface charge. |

| Total Flow Rate (TFR) | 2 - 20 mL/min | Affects mixing speed and resulting particle size. Higher TFR generally leads to smaller particles. |

| Flow Rate Ratio (FRR) | 3:1 (Aqueous:Organic) | Influences the polarity at the point of mixing and affects particle formation and encapsulation. |

| Aqueous Buffer pH | 4.0 - 5.0 | Ensures protonation of the ionizable lipid for nucleic acid complexation. |

LNP Characterization Specifications

| Parameter | Method | Typical Specification |

| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 150 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |

| Zeta Potential | Electrophoretic Light Scattering | Near-neutral at pH 7.4 |

| Encapsulation Efficiency | RiboGreen Assay or similar | > 90% |

| Nucleic Acid Integrity | Gel Electrophoresis / Capillary Electrophoresis | No significant degradation |

Logical Relationships in LNP Formulation

The interplay between formulation components and process parameters dictates the final characteristics of the LNPs.

References

Application Notes and Protocols for In Vivo Delivery of CRISPR/Cas9 using 80-O16B Lipid Nanoparticles

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The clustered regularly interspaced short palindromic repeats (CRISPR)/Cas9 system has emerged as a powerful tool for genome editing, offering therapeutic potential for a wide range of genetic disorders. However, the safe and efficient in vivo delivery of CRISPR/Cas9 components to target cells remains a significant challenge. Lipid nanoparticles (LNPs) have shown great promise as non-viral vectors for nucleic acid delivery, owing to their biocompatibility, scalability, and low immunogenicity.[1][2][3] This document provides detailed application notes and protocols for the use of the bioreducible, ionizable cationic lipidoid 80-O16B in formulating LNPs for the in vivo delivery of Cas9 mRNA and single-guide RNA (sgRNA).

The this compound lipid contains disulfide bonds, which are designed to be cleaved in the reductive intracellular environment, facilitating the release of the encapsulated mRNA and sgRNA, leading to efficient genome editing.[4][5][6] LNPs formulated with this compound have demonstrated high efficiency in vitro and in vivo, with notable success in knocking down target genes in hepatocytes.[1][2][4][5]

1. Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound LNPs for CRISPR/Cas9 delivery.

Table 1: In Vitro Gene Editing Efficiency

| Cell Line | Target Gene | Delivery Cargo | Knockout Efficiency | Reference |

| Human Embryonic Kidney (HEK293-GFP) | Green Fluorescent Protein (GFP) | Cas9 mRNA & sgGFP | Up to 90% | [4][5] |

Table 2: In Vivo Gene Editing Efficiency in Mice

| Target Gene | Delivery Cargo | Route of Administration | Target Organ | Knockdown Efficiency | Reference |

| Proprotein convertase subtilisin/kexin type 9 (PCSK9) | Cas9 mRNA & sgPCSK9 | Intravenous (tail vein) | Liver (Hepatocytes) | 80% reduction in serum PCSK9 | [1][2][4] |

Table 3: Biodistribution of this compound LNPs

| Reporter Cargo | Route of Administration | Primary Accumulation Site | Reference |

| Luciferase mRNA | Intravenous (tail vein) | Liver | [4] |

| RFP mRNA | Intravenous (tail vein) | Liver (Hepatocytes) | [4] |

| Cy3-labeled RNA with Cas9 mRNA | Intravenous (tail vein) | Liver | [4] |

2. Experimental Protocols

2.1. Materials and Reagents

-

Lipids:

-

This compound (N-[3-(dimethylamino)propyl]-N-[3-[2-(dodecyldithio)ethoxy]-3-oxopropyl]-β-alanine, 2-(dodecyldithio)ethyl ester)[7]

-

Cholesterol

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamino-poly(ethylene glycol) (DSPE-mPEG)

-

-

Nucleic Acids:

-

Cas9 mRNA

-

sgRNA (specific to the target gene)

-

-

Buffers and Solvents:

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

-

Equipment:

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dynamic light scattering (DLS) instrument for size and zeta potential measurement

-

Transmission electron microscope (TEM)

-

Dialysis tubing or centrifugal filter units

-

Standard cell culture and animal handling facilities

-

2.2. LNP Formulation Protocol

This protocol is based on the microfluidic mixing method for preparing this compound LNPs encapsulating Cas9 mRNA and sgRNA.

-

Preparation of Lipid Stock Solution:

-

Dissolve this compound, cholesterol, DOPE, and DSPE-mPEG in ethanol at a specific molar ratio (e.g., a commonly used starting ratio is 50:38.5:10:1.5). The final lipid concentration in ethanol should be between 10-20 mM.

-

-

Preparation of Nucleic Acid Solution:

-

Dilute Cas9 mRNA and sgRNA in a citrate buffer (pH 4.0). The N/P ratio (molar ratio of nitrogen in the ionizable lipid to phosphate in the nucleic acids) is a critical parameter to optimize, with typical ranges being 3:1 to 10:1.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The total flow rate will influence the resulting LNP size.

-

-

Purification and Buffer Exchange:

-

The resulting LNP solution will be in an ethanol/citrate buffer mixture.

-

Dialyze the LNP formulation against PBS (pH 7.4) for at least 12 hours at 4°C to remove ethanol and exchange the buffer. Alternatively, use centrifugal filter units for buffer exchange.

-

-

Characterization:

-

Measure the particle size, polydispersity index (PDI), and zeta potential of the final LNP formulation using DLS.

-

Determine the encapsulation efficiency of the mRNA and sgRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Visualize the LNP morphology using TEM.

-

2.3. In Vivo Administration Protocol (Mouse Model)

-

Animal Handling:

-

Use appropriate mouse strains (e.g., C57BL/6) and adhere to all institutional and national guidelines for the care and use of laboratory animals.

-

-

Dosage and Administration:

-

The dosage of encapsulated mRNA can vary, but a typical starting dose is in the range of 0.5 - 1.0 mg/kg.[4]

-

Administer the this compound LNP formulation intravenously via the tail vein.

-

-

Post-injection Monitoring and Analysis:

-

Monitor the animals for any adverse effects.

-

At a predetermined time point (e.g., 48-72 hours post-injection), collect blood samples for serum analysis (e.g., ELISA for PCSK9 protein levels).

-

Harvest organs (e.g., liver, spleen, lungs) for biodistribution studies (if using labeled RNA) or for analysis of gene editing efficiency at the DNA or protein level (e.g., T7E1 assay, Western blot).

-

3. Visualizations

3.1. This compound LNP Formulation and Delivery Workflow

Caption: Workflow for this compound LNP formulation and in vivo delivery.

3.2. Intracellular Delivery and Release Mechanism

Caption: Intracellular pathway of this compound LNP-mediated CRISPR/Cas9 delivery.

4. Safety and Biocompatibility

Studies have indicated that this compound LNPs exhibit good biocompatibility. In vivo experiments in mice showed no signs of inflammation or obvious hepatocellular injury following intravenous administration.[1] Furthermore, this compound LNPs demonstrated lower cytotoxicity compared to some commercial transfection reagents in vitro.[4] However, as with any novel delivery system, thorough toxicological studies are essential for clinical translation. It is also important to consider the potential for off-target effects of the CRISPR/Cas9 system and to design sgRNAs with high specificity. The p53-mediated toxic response to DNA double-strand breaks induced by Cas9 is a known consideration for the safety of CRISPR-based therapies.[8][9]

The this compound lipidoid represents a promising delivery vehicle for in vivo CRISPR/Cas9-based therapeutics. Its bioreducible nature allows for efficient intracellular release of mRNA and sgRNA, leading to high levels of gene editing in target tissues, particularly the liver. The protocols and data presented here provide a comprehensive guide for researchers and drug developers looking to utilize this technology for their specific applications. Further optimization of LNP composition and dosage may be required for different target cells and disease models.

References

- 1. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lipid nanoparticles: The game-changer in CRISPR-Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fast and Efficient CRISPR/Cas9 Genome Editing In Vivo Enabled by Bioreducible Lipid and Messenger RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fast and Efficient CRISPR/Cas9 Genome Editing In Vivo Enabled by Bioreducible Lipid and Messenger RNA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Gene editing via CRISPR/Cas9 can lead to cell toxicity and genome instability | IRB Barcelona [irbbarcelona.org]

- 9. TP53-dependent toxicity of CRISPR/Cas9 cuts is differential across genomic loci and can confound genetic screening - PMC [pmc.ncbi.nlm.nih.gov]

Application of 80-O16B in Cancer Cell Line Transfection: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the ionizable cationic lipidoid 80-O16B in the transfection of cancer cell lines. This compound is a key component in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of genetic material, such as messenger RNA (mRNA) and CRISPR/Cas9 components, to cancerous cells. This guide covers the formulation of this compound-containing LNPs, protocols for cell line transfection, and an overview of the downstream cellular pathways affected, with a focus on the p53 tumor suppressor pathway.

Introduction to this compound

This compound is a disulfide bond-containing ionizable cationic lipidoid that has demonstrated significant potential in the field of gene delivery. Its unique chemical structure allows for the formation of stable LNPs that can encapsulate and protect therapeutic payloads. A notable application of this compound is in the delivery of mRNA to cancer cells, which can be harnessed to express tumor-suppressing proteins or other therapeutic molecules. Furthermore, when conjugated with targeting moieties like phenylboronic acid (PBA), this compound-based LNPs can selectively target cancer cells that overexpress sialic acid on their surface, thereby enhancing the specificity of the treatment.[1][2]

Quantitative Data Summary

| Cancer Cell Line | Payload | Targeting Ligand | Observed Transfection Efficiency | Effect on Cell Viability | Reference |

| HeLa (Cervical Cancer) | Luciferase mRNA | Phenylboronic Acid (PBA) | Increased luciferase reporter expression | Not specified | [1][2] |

| HeLa (Cervical Cancer) | p53 mRNA | Phenylboronic Acid (PBA) | Not specified | Decreased | [1][2] |

| DU145 (Prostate Cancer) | p53 mRNA | Phenylboronic Acid (PBA) | Not specified | Decreased | [1][2] |

| SiHa (Cervical Cancer) | p53 mRNA | Phenylboronic Acid (PBA) | Not specified | Decreased | [1][2] |

Note: The decrease in cell viability upon delivery of p53 mRNA is an expected therapeutic outcome due to the tumor suppressor function of the p53 protein. Further studies are required to establish detailed dose-response curves and quantitative transfection efficiencies.

Experimental Protocols

This section provides detailed protocols for the formulation of this compound lipid nanoparticles and their subsequent use in the transfection of cancer cell lines.

Protocol 1: Formulation of this compound Lipid Nanoparticles (LNPs)

This protocol describes a general method for the formulation of LNPs containing this compound using microfluidic mixing. The ratios of the lipid components should be optimized for the specific application and payload.

Materials:

-

This compound

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)

-

mRNA payload (e.g., p53 mRNA)

-

Ethanol (anhydrous)

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare Lipid Stock Solution:

-

Dissolve this compound, DOPE, cholesterol, and DMPE-PEG2000 in ethanol at a desired molar ratio. A commonly used starting ratio for similar ionizable lipids is 50:10:38.5:1.5 (ionizable lipid:DOPE:cholesterol:PEG-lipid).

-

The total lipid concentration in the ethanol phase should be optimized, typically in the range of 10-25 mM.

-

-

Prepare mRNA Solution:

-

Dilute the mRNA payload in a citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures the ionization of this compound, facilitating its interaction with the negatively charged mRNA.

-

-

LNP Formulation using Microfluidics:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid stock solution into one syringe and the mRNA solution into another.

-

Set the flow rate ratio of the aqueous phase to the ethanol phase (typically 3:1).

-

Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

-

-

Purification and Buffer Exchange:

-

Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 4 hours at 4°C to remove ethanol and raise the pH. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

-

Alternatively, use tangential flow filtration (TFF) for larger-scale preparations.

-

-

Characterization:

-

Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

-

Quantify the encapsulation efficiency of the mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Protocol 2: Transfection of Cancer Cell Lines with this compound LNPs

This protocol outlines the general procedure for transfecting adherent cancer cell lines with the formulated this compound LNPs.

Materials:

-

Adherent cancer cell lines (e.g., HeLa, DU145, SiHa)

-

Complete cell culture medium

-

This compound LNPs encapsulating the desired mRNA

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding:

-

The day before transfection, seed the cancer cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

-

Transfection:

-

On the day of transfection, remove the old medium from the cells and wash once with PBS.

-

Add fresh, pre-warmed complete cell culture medium to each well.

-

Add the desired amount of this compound LNPs to each well. The optimal concentration of LNPs should be determined experimentally.

-

Gently rock the plate to ensure even distribution of the LNPs.

-

-

Incubation:

-

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the experimental endpoint.

-

-

Analysis:

-

After the incubation period, analyze the cells for the desired outcome. This may include:

-

Gene expression: Measure the expression of the delivered mRNA and its protein product using qRT-PCR and Western blotting, respectively. For reporter genes like luciferase, perform a luciferase assay.

-

Cell viability: Assess cell viability using assays such as MTT, XTT, or a trypan blue exclusion assay.

-

Apoptosis: Analyze for markers of apoptosis using techniques like flow cytometry (Annexin V/PI staining) or Western blotting for cleaved caspases.

-

Cell cycle analysis: Use flow cytometry to analyze the cell cycle distribution.

-

-

Experimental Workflow and Signaling Pathway

The successful delivery of therapeutic mRNA, such as p53, using this compound LNPs initiates a cascade of intracellular events. The following diagrams illustrate the experimental workflow and the p53 signaling pathway.

Delivery of p53 mRNA using this compound LNPs leads to the translation of p53 protein in the cytoplasm. This newly synthesized p53 can then translocate to the nucleus and act as a transcription factor, inducing the expression of genes that lead to cell cycle arrest and apoptosis, thereby exerting its tumor-suppressive effects.

Conclusion

This compound is a promising ionizable lipidoid for the formulation of LNPs for cancer cell line transfection. The protocols and information provided herein offer a foundational guide for researchers to explore the potential of this compound in their specific cancer research applications. Further optimization of LNP formulation and transfection conditions is recommended to achieve the best results for each specific cell line and therapeutic payload.

References

Application Notes and Protocols for 80-O16B LNP-Mediated Genome Editing in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 80-O16B, a bioreducible ionizable lipidoid, in the formulation of Lipid Nanoparticles (LNPs) for the in vivo delivery of CRISPR/Cas9 genome editing components in mice. The primary application detailed is the targeted knockdown of the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) gene in the liver, a key regulator of cholesterol metabolism.

Introduction

The this compound lipidoid, and its closely related analogue BAMEA-O16B, are integral components of a potent LNP delivery system.[1][2] These ionizable cationic lipids contain disulfide bonds, rendering them bioreducible.[1][2][3] This characteristic facilitates the efficient encapsulation of nucleic acid payloads, such as Cas9 mRNA and single-guide RNA (sgRNA), and their subsequent release within the reductive intracellular environment of target cells.[1][4] This delivery platform has demonstrated high efficiency for in vivo genome editing, particularly in hepatocytes, with minimal observed toxicity.[5][6]

Data Presentation

Table 1: In Vivo Genome Editing Efficacy of BAMEA-O16B LNPs Targeting PCSK9 in Mice

| Parameter | Value | Reference |

| Target Gene | Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | [1][4] |

| Mouse Model | C57BL/6 | [6] |

| LNP Components | BAMEA-O16B, Cholesterol, DOPE, DSPE-mPEG | [1] |

| Cargo | Cas9 mRNA and sgRNA targeting PCSK9 | [1][4] |

| Administration Route | Intravenous (tail vein injection) | [1] |

| Dosage | 9 mg/kg total RNA | [7] |

| Primary Target Organ | Liver (Hepatocytes) | [1][3] |

| Gene Knockdown Efficiency | Up to 80% reduction in serum PCSK9 | [1][3][4] |

| Onset of Action | As fast as 24 hours post-delivery | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | N-[3-(dimethylamino)propyl]-N-[3-[2-(dodecyldithio)ethoxy]-3-oxopropyl]-β-alanine, 2-(dodecyldithio)ethyl ester | [2] |

| CAS Number | 1624618-02-5 | [2] |

| Molecular Formula | C39H78N2O4S4 | [2] |

| Formula Weight | 767.3 g/mol | [2] |

| Key Feature | Disulfide bond-containing ionizable cationic lipidoid | [2] |

| Formulation | Typically provided as a 10 mg/ml solution in ethanol | [2] |

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for CRISPR/Cas9 Delivery

This protocol describes the preparation of LNPs encapsulating Cas9 mRNA and sgRNA using the this compound (BAMEA-O16B) lipid.

Materials:

-

This compound (BAMEA-O16B) lipid solution in ethanol

-

Cholesterol solution in ethanol

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) solution in ethanol

-

DSPE-mPEG solution in ethanol

-

Cas9 mRNA in a suitable buffer (e.g., sodium acetate buffer, pH 5.2)

-

sgRNA targeting the gene of interest (e.g., PCSK9) in a suitable buffer

-

Ethanol, anhydrous

-

Nuclease-free water

-

Dialysis cassettes (MWCO 10,000)

-

Phosphate-buffered saline (PBS), sterile

Procedure:

-

Lipid Mixture Preparation:

-

In a sterile microcentrifuge tube, combine the this compound, cholesterol, DOPE, and DSPE-mPEG solutions in the desired molar ratio. A commonly used molar ratio is approximately 50:38.5:10:1.5 (ionizable lipid:cholesterol:phospholipid:PEG-lipid).

-

The lipids can be mixed in chloroform, dried to a thin film, and then rehydrated with an ethanol/sodium acetate buffer solution.[8]

-

-

Nucleic Acid Preparation:

-

In a separate sterile tube, dilute the Cas9 mRNA and sgRNA to the desired concentration in a sodium acetate buffer.

-

-

LNP Formulation (Microfluidic Mixing or Hand Mixing):

-

Microfluidic Mixing (Recommended): Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic). This method ensures the formation of homogenous and small-sized LNPs.

-

Hand Mixing: In a dropwise manner, add the lipid-ethanol solution to the nucleic acid solution while gently mixing.[8] Note that this may result in larger and more heterogeneous particles compared to microfluidic mixing.

-

-

Dialysis:

-

Transfer the resulting LNP solution to a dialysis cassette.

-

Dialyze against sterile PBS at 4°C for at least 12 hours, with at least two buffer changes, to remove ethanol and unencapsulated nucleic acids.[8]

-

-

Characterization and Sterilization:

-

Determine the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).

-

Quantify the encapsulation efficiency of the mRNA and sgRNA using a suitable assay (e.g., RiboGreen assay).

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

Protocol 2: In Vivo Administration of this compound LNPs to Mice

This protocol outlines the intravenous administration of the formulated LNPs to mice for in vivo genome editing.

Materials:

-

Formulated and characterized this compound LNPs

-

C57BL/6 mice (or other appropriate strain)

-

Sterile PBS

-

Insulin syringes with 28-30 gauge needles

-

Animal restrainer

Procedure:

-

Animal Preparation:

-

Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Ensure all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.

-

-

Dosage Calculation:

-

Dilute the LNP formulation with sterile PBS to achieve the desired final dose of total RNA (e.g., 9 mg/kg).

-

The final injection volume should typically be around 100-200 µL per mouse.

-

-

Intravenous Injection:

-

Warm the mice under a heat lamp to dilate the tail veins.

-

Place the mouse in a restrainer.

-

Carefully inject the LNP solution into a lateral tail vein using an insulin syringe.

-

-

Post-Injection Monitoring:

-

Monitor the mice for any adverse reactions immediately after injection and at regular intervals for the duration of the study.

-

Provide food and water ad libitum.

-

Protocol 3: Evaluation of In Vivo Genome Editing Efficacy

This protocol describes the methods to assess the extent of gene knockdown at the protein and genetic levels.

Materials:

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

ELISA kit for the target protein (e.g., mouse PCSK9)

-

Tissue harvesting tools

-

DNA extraction kit

-

PCR reagents

-

Primers flanking the sgRNA target site

-

T7 Endonuclease I (T7E1) assay kit or access to next-generation sequencing (NGS)

Procedure:

-

Serum Protein Level Analysis:

-

At a predetermined time point post-injection (e.g., 3-7 days), collect blood from the mice via a suitable method (e.g., submandibular or retro-orbital bleed).

-

Separate the serum by centrifugation.

-

Quantify the serum levels of the target protein (e.g., PCSK9) using a specific ELISA kit according to the manufacturer's instructions.

-

Compare the protein levels in treated mice to those in control mice (e.g., injected with PBS or LNPs with a scrambled sgRNA).

-

-

Genomic DNA Analysis:

-

At the end of the study, euthanize the mice and harvest the target organ (e.g., liver).

-

Extract genomic DNA from the tissue using a DNA extraction kit.

-

T7E1 Assay:

-

Amplify the genomic region flanking the sgRNA target site by PCR.

-

Denature and re-anneal the PCR products to form heteroduplexes if insertions or deletions (indels) are present.

-

Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.

-

Analyze the cleavage products by agarose gel electrophoresis. The percentage of cleaved DNA corresponds to the indel frequency.

-

-

Next-Generation Sequencing (NGS):

-

For more precise quantification and characterization of indels, perform deep sequencing of the PCR amplicons. This will provide the exact sequences and frequencies of the different mutations.

-

-

Visualizations

Caption: Experimental workflow for this compound LNP-mediated in vivo genome editing.

Caption: Mechanism of action for this compound LNP-mediated PCSK9 gene knockdown.

References

- 1. Fast and Efficient CRISPR/Cas9 Genome Editing In Vivo Enabled by Bioreducible Lipid and Messenger RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. scienceunderthesurface.wordpress.com [scienceunderthesurface.wordpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 8. Optimized lipid nanoparticles enable effective CRISPR/Cas9-mediated gene editing in dendritic cells for enhanced immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for mRNA Delivery to Hepatocytes using O-Series Lipid Nanoparticles

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading platform for the systemic delivery of RNA therapeutics, enabling the clinical success of mRNA-based vaccines and therapies.[1][2][][4] For liver-directed applications, LNPs are designed to be taken up by hepatocytes, the primary parenchymal cells of the liver. This is typically achieved through the adsorption of Apolipoprotein E (ApoE) onto the LNP surface in the bloodstream, which then facilitates receptor-mediated endocytosis via the low-density lipoprotein receptor (LDLR) highly expressed on hepatocytes.[5][6][7]

The ionizable cationic lipid is a critical component of the LNP formulation, playing a key role in mRNA encapsulation and endosomal escape.[1][] The "O-series" of lipidoids, characterized by specific chemical structures, includes promising candidates for potent in vivo nucleic acid delivery. This document provides detailed application notes and protocols relevant to the use of O-series LNPs for mRNA delivery to hepatocytes, with a focus on lipids such as 80-O16B and its structural analogs like BAMEA-O16B and 306-O12B. This compound is a disulfide bond-containing ionizable cationic lipidoid that has been utilized in the generation of LNPs for delivering CRISPR/Cas9 components and mRNA.[8] The protocols and data presented herein are based on established methodologies for similar O-series lipids and are intended to guide researchers in developing and evaluating their own hepatocyte-targeted mRNA-LNP systems.

Data Presentation

Quantitative data for LNP formulations and their in vivo performance are summarized below. These tables provide a reference for expected physicochemical properties and efficacy when working with O-series lipids for hepatocyte-targeted delivery.

Table 1: Representative LNP Formulation Compositions for Hepatocyte Delivery

| Component | Molar Ratio (%) | Role in Formulation |

| Ionizable Lipid (e.g., 306-O12B) | 50% | Encapsulates mRNA and facilitates endosomal escape.[9][10] |

| Cholesterol | 38.5% | Stabilizes the LNP structure and aids in membrane fusion.[11][12] |

| Helper Phospholipid (e.g., DOPC/DSPC) | 10% | Supports the lipid bilayer structure.[11][12] |

| PEG-Lipid (e.g., DMG-PEG) | 1.5% | Controls particle size and provides a hydrophilic shield to increase circulation time.[11][12] |

Table 2: Physicochemical Properties of O-Series LNPs

| Parameter | Typical Value | Method of Analysis |

| Particle Size (Diameter) | 45 - 80 nm | Dynamic Light Scattering (DLS)[6] |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | Near-neutral at physiological pH | Laser Doppler Velocimetry |

| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay[13] |

Table 3: Summary of In Vivo Performance of O-Series LNPs in Mice

| LNP System | Target Gene | Dose | Efficacy | Reference |

| 306-O12B LNP | Angptl3 (via Cas9 mRNA/sgRNA) | 1.5 mg/kg | 65.2% reduction in serum ANGPTL3 protein | [9] |

| BAMEA-O16B LNP | PCSK9 (via Cas9 mRNA/sgRNA) | 0.8 mg/kg | ~80% reduction in serum PCSK9 protein | [14] |

Experimental Protocols

Detailed methodologies for the formulation, characterization, and in vivo evaluation of O-series LNPs for mRNA delivery to hepatocytes are provided below.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of mRNA-loaded LNPs using a microfluidic mixing device, which allows for rapid and reproducible self-assembly of the nanoparticles.[13][15]

Materials:

-

Ionizable lipid (e.g., this compound, BAMEA-O16B) stock in ethanol (10 mg/mL)

-

Cholesterol stock in ethanol (15 mg/mL)[15]

-

Helper phospholipid (e.g., DSPC) stock in ethanol (10 mg/mL)[15]

-

PEG-lipid (e.g., DMG-PEG2000) stock in ethanol (4 mg/mL)[15]

-

mRNA (e.g., encoding Luciferase) in 10 mM citrate buffer, pH 3.0[15]

-

Ethanol, molecular biology grade

-

10 mM Citrate Buffer, pH 3.0

-

Phosphate Buffered Saline (PBS), pH 7.4, nuclease-free

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Syringes and tubing compatible with the microfluidic device

-

Dialysis cassette (10 kDa MWCO) or tangential flow filtration system

Procedure:

-

Prepare Lipid Mixture (Organic Phase):

-

In an RNase-free microcentrifuge tube, combine the ionizable lipid, cholesterol, helper phospholipid, and PEG-lipid stocks in ethanol to achieve the desired molar ratio (e.g., 50:38.5:10:1.5).[9]

-

Vortex briefly to ensure a homogenous mixture.

-

-

Prepare mRNA Solution (Aqueous Phase):

-

Dilute the mRNA stock to the desired concentration in 10 mM citrate buffer (pH 3.0). The final concentration will depend on the target lipid-to-mRNA weight ratio (e.g., 7.5:1).[9]

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid mixture into one syringe and the mRNA solution into another.

-

Set the flow rate ratio to 3:1 (aqueous:organic) or as recommended for the specific lipid system.

-

Initiate mixing. The rapid mixing of the two phases will cause the LNPs to self-assemble, encapsulating the mRNA.

-

-

Dilution and Neutralization:

-

Collect the LNP solution from the device outlet into a tube containing PBS (pH 7.4) to dilute the ethanol and neutralize the pH.

-

-

Purification and Buffer Exchange:

-

Transfer the diluted LNP solution to a pre-soaked dialysis cassette.

-

Perform dialysis against PBS (pH 7.4) at 4°C for at least 18 hours, with several buffer changes, to remove ethanol and unencapsulated mRNA.

-

-

Concentration and Sterilization:

-

Concentrate the purified LNPs to the desired final concentration using a centrifugal filter device.

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[15]

-

Protocol 2: LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

-

Dilute an aliquot of the LNP suspension in PBS.

-

Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

-

Acceptable LNPs for in vivo hepatocyte targeting typically have a diameter between 45-80 nm and a PDI < 0.2.[6]

2. mRNA Encapsulation Efficiency:

-

Use a Quant-iT RiboGreen assay or a similar fluorescence-based RNA quantification method.

-

Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).

-

The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

Protocol 3: In Vivo Administration and Efficacy Assessment in Mice

All animal experiments must be conducted in accordance with institutional guidelines and approved protocols.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

mRNA-LNP formulation

-

PBS (for control group)

-

Insulin syringes for intravenous (IV) injection

-

Bioluminescence imaging system (for luciferase reporter studies)

-

D-luciferin substrate

-

Blood collection supplies (for serum analysis)

-

Tissue harvesting tools

Procedure:

-

Administration:

-

Assessment of Protein Expression (Luciferase Model):

-

At a specified time point post-injection (e.g., 6, 24, 48 hours), administer D-luciferin via intraperitoneal injection.

-

Anesthetize the mice and acquire bioluminescence images using an in vivo imaging system (IVIS).

-

Quantify the photon flux from the liver region to determine the level of protein expression.

-

-

Biodistribution Analysis:

-

At the end of the experiment, euthanize the mice.

-

Harvest major organs (liver, spleen, kidneys, lungs, heart).

-

Homogenize the tissues and measure luciferase activity using a luminometer or quantify mRNA levels using RT-qPCR to determine the biodistribution of the delivered mRNA.

-

-

Serum Protein Analysis (for secreted proteins):

-

If the mRNA encodes a secreted protein (e.g., ANGPTL3, PCSK9), collect blood samples at various time points.

-

Isolate serum and measure the concentration of the target protein using an ELISA kit.[9]

-

Visualizations

The following diagrams illustrate the experimental workflow and the biological mechanism of LNP-mediated mRNA delivery to hepatocytes.

Caption: Experimental workflow for mRNA-LNP formulation, characterization, and in vivo evaluation.

Caption: ApoE-mediated uptake and endosomal escape of mRNA-LNPs in hepatocytes.

References

- 1. How Lipid Choices Alter mRNA Nanoparticle Delivery Results [eureka.patsnap.com]

- 2. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engineered ionizable lipid nanoparticles for targeted delivery of RNA therapeutics into different types of cells in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anionic Lipid Nanoparticles Preferentially Deliver mRNA to the Hepatic Reticuloendothelial System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. pnas.org [pnas.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]